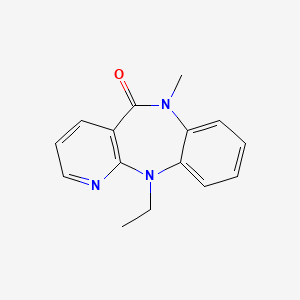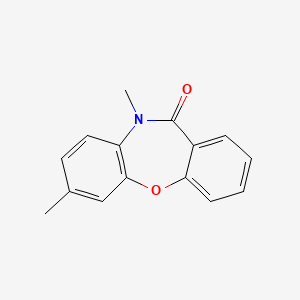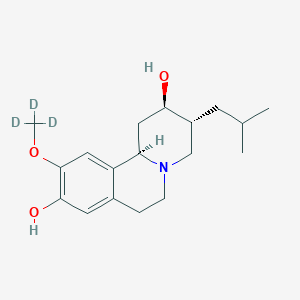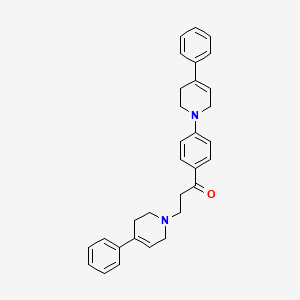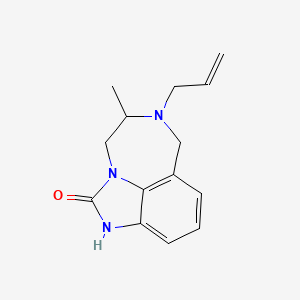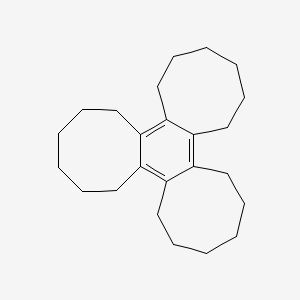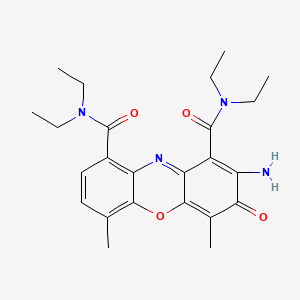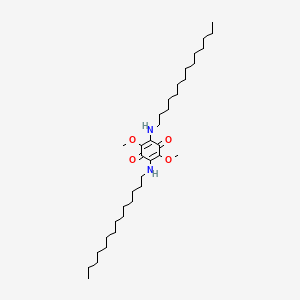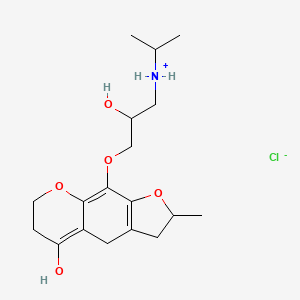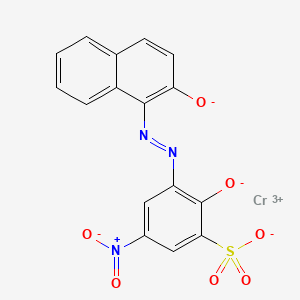
Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, is a complex compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium complexes typically involves the reaction of chromium salts with ligands that can coordinate to the metal center. For this compound, the synthesis might involve the following steps:
Preparation of the Ligand: The ligand, which includes the azo group and the nitrobenzenesulfonate moiety, can be synthesized through diazotization and coupling reactions.
Complexation with Chromium: The prepared ligand is then reacted with a chromium salt, such as chromium chloride or chromium sulfate, under controlled pH and temperature conditions to form the desired complex.
Industrial Production Methods
Industrial production of such complexes often involves large-scale reactions in reactors where parameters like temperature, pH, and concentration are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Chromium complexes can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium can exist in multiple oxidation states, and the complex can participate in redox reactions.
Substitution Reactions: Ligands in the complex can be replaced by other ligands under certain conditions.
Coordination Reactions: The complex can form additional bonds with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of higher oxidation state chromium complexes, while substitution reactions might yield new complexes with different ligands.
科学的研究の応用
Chemistry
Chromium complexes are widely studied in coordination chemistry for their interesting structural and electronic properties. They serve as models for understanding metal-ligand interactions and are used in catalysis.
Biology and Medicine
Some chromium complexes have been investigated for their potential biological activities, including antimicrobial and anticancer properties. They can also be used as probes in biochemical assays.
Industry
In the industrial sector, chromium complexes are used as dyes and pigments due to their vibrant colors and stability. They are also employed in electroplating and as catalysts in various chemical processes.
作用機序
The mechanism by which chromium complexes exert their effects often involves coordination to specific molecular targets. For example, in catalysis, the chromium center can facilitate the activation of substrates through coordination and electron transfer processes. In biological systems, the complex might interact with biomolecules such as proteins or DNA, leading to changes in their function or structure.
類似化合物との比較
Similar Compounds
- Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-benzenesulfonato(3-))
- Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-4-nitrobenzenesulfonato(3-))
Uniqueness
The uniqueness of the compound lies in its specific ligand structure, which imparts distinct electronic and steric properties. The presence of the nitro group and the azo linkage can influence the color, stability, and reactivity of the complex, distinguishing it from other similar compounds.
特性
CAS番号 |
74358-83-1 |
|---|---|
分子式 |
C16H8CrN3O7S |
分子量 |
438.3 g/mol |
IUPAC名 |
chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.Cr/c20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;/h1-8,20-21H,(H,24,25,26);/q;+3/p-3 |
InChIキー |
SBUXOKOYWNQMKR-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




